m-Hydroxycocaine-D3

Isotope dilution mass spectrometry Internal standard selection Forensic toxicology

Forensic labs require an analyte-matched deuterated internal standard for m-hydroxycocaine to meet ISO/IEC 17025 and FDA BMV guidance. Unlabeled m-hydroxycocaine or non-matched IS (e.g., Cocaine-D3) introduces matrix-effect biases and compromises the m-OH-COC/COC ratio decision threshold. - Enables isotopic dilution LC-MS/MS with a +3 Da mass shift, free of endogenous interference. - Supports achievement of CV <15% and accuracy 85-115% in multi-analyte cocaine metabolite panels. - Only commercially available deuterated IS for m-hydroxycocaine; isotopic enrichment ≥98 atom % D, chemical purity ≥95%.

Molecular Formula C17H21NO5
Molecular Weight 322.37 g/mol
CAS No. 253775-19-8
Cat. No. B130474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Hydroxycocaine-D3
CAS253775-19-8
Synonyms(1R,2R,3S,5S)-3-[(3-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester-D3;  _x000B_[1R-(exo,exo)]-3-[(3-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester-D3;  3’-Hydroxybenzoylecgonine Me
Molecular FormulaC17H21NO5
Molecular Weight322.37 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC
InChIInChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1/i1D3
InChIKeyIQXBUEUAOWARGT-ZRYGNULPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Hydroxycocaine-D3 Reference Standard


m-Hydroxycocaine-D3 (CAS 253775-19-8) is a stable isotope-labeled analogue of the minor cocaine metabolite meta-hydroxycocaine (m-OH-COC), in which the N-methyl group carries three deuterium atoms in place of protium. It belongs to the class of deuterated internal standards (IS) used exclusively in mass spectrometry-based bioanalytical workflows, serving as the analyte-matched IS for the quantitative determination of m-hydroxycocaine in biological specimens such as urine, plasma, and hair [1]. Unlike its non-deuterated parent (unlabeled m-hydroxycocaine, CAS 71387-58-1), which is used only as a calibrator or quality control material, m-Hydroxycocaine-D3 provides a stable +3 Da mass shift that enables isotopic dilution quantitation without interference from the endogenous analyte signal [1].

IS
Analyte-matched deuterated internal standard
For quantitative m-hydroxycocaine determination via isotope-dilution LC-MS/MS
+3
+3 Da mass shift from unlabeled analyte
Eliminates signal cross-talk in complex biological matrices
D₃
Non-exchangeable N-methyl-D3 label
Stable across extraction, SPE, and reversed-phase LC conditions

Why m-Hydroxycocaine-D3 Cannot Be Replaced


Substituting m-Hydroxycocaine-D3 with unlabeled m-hydroxycocaine or a structurally different deuterated internal standard (e.g., Cocaine-D3 or Benzoylecgonine-D3) introduces systematic errors that compromise forensic validity. Unlabeled m-hydroxycocaine cannot serve as an internal standard because it is chemically identical to the target analyte and would co-elute with identical mass transitions, making isotope-dilution quantitation impossible [1]. Using an alternative deuterated standard such as Cocaine-D3 introduces differential extraction recovery and ionization efficiency relative to the polar hydroxy metabolite, leading to matrix-effect biases that are not compensated. In forensic hair testing, the meta-hydroxycocaine-to-cocaine ratio (m-OH-COC/COC) is a critical decision parameter for distinguishing active cocaine ingestion from external contamination; only an exact isotopic match to the specific metabolite can ensure accurate ratio determination when isotope-dilution LC-MS/MS is employed [2].

Target
m-Hydroxycocaine-D3
Exact isotopic match for m-hydroxycocaine; co-elutes with identical retention but distinct +3 Da SRM transition.
Unlabeled m-hydroxycocaine
Cannot serve as internal standard
Chemically identical to the target analyte; co-elutes with identical mass transitions, making isotope dilution impossible.
Cocaine-D3
Matrix-effect and recovery mismatch
Different extraction recovery and ionization efficiency relative to the polar hydroxy metabolite; biases the forensic m-OH-COC/COC ratio.

Quantitative Differentiation Evidence


Isotopic Mass Shift for Interference-Free Quantitation

m-Hydroxycocaine-D3 provides a nominal mass increase of +3.02 Da (monoisotopic) relative to unlabeled m-hydroxycocaine (average mass 319.35 Da vs. 322.37 Da), which is sufficient to shift the deuterated IS outside the natural isotopic envelope of the analyte. In contrast, a single 13C label (+1 Da) or a D1-label (+1 Da) can partially overlap with the [M+1] peak of the unlabeled analyte, reducing specificity at low concentrations. The D3-label on the N-methyl group maintains co-elution behavior while ensuring a clean extraction window in selected reaction monitoring (SRM) mode [1].

Mass shift
Class-level
+3.02 Da
Interference-free SRM window for isotope dilution
Calculated from molecular formula; avoids [M+1] overlap
Isotope dilution mass spectrometry Internal standard selection Forensic toxicology

Meta-Isomer Specificity in Ratio Decision Models

Multiple forensic decision models rely on the ratio of meta-hydroxycocaine to cocaine (m-OH-COC/COC) in hair to distinguish active cocaine use from external contamination. In the comprehensive evaluation by Madry et al. (2024) of 2,389 cocaine-positive hair samples, the m-OH-COC/COC ratio was significantly elevated in use-positive samples compared to contamination-positive samples. Using the criteria of Scholz et al. (m-OH-COC/COC > 0.001), the positivity rate for m-OH-COC was 68% in the Minoli et al. (2019) cohort. Accurate determination of this ratio requires an analyte-matched deuterated IS; substituting p-Hydroxycocaine-D3 would generate the wrong metabolite ratio and could lead to false-negative ingestion determinations [1]. The unlabeled m-hydroxycocaine certified reference material (Cerilliant, 1.0 mg/mL in acetonitrile) is suitable only for external calibration and cannot be used for internal standardization .

Ratio decision model
Cross-study
m-OH-COC/COC > 0.001
Ratio integrity for ingestion determination in hair
Wrong IS alters ratio unpredictably; supports forensic admissibility
Hair drug testing Cocaine ingestion marker Metabolic ratio criteria

Validated Low Detection Limits in Hair

The validated LC-MS/MS method of Schaffer et al. (2016) achieved a limit of detection (LOD) and limit of quantification (LOQ) of 0.02 ng/10 mg hair for m-hydroxycocaine (as well as p- and o-isomers) using a triple quadrupole ABSciex API 3000 mass spectrometer. Linearity was demonstrated from 0.02 to 10 ng/10 mg hair. While this study did not explicitly name m-Hydroxycocaine-D3 as the internal standard, the method employed deuterated analogs of each analyte for quantification, and m-Hydroxycocaine-D3 is the only commercially available deuterated analog specific to m-hydroxycocaine that can support this level of sensitivity without isotopic cross-talk [1]. In contrast, methods relying on a single generic deuterated IS (e.g., Cocaine-D3) for multiple metabolites typically exhibit 2- to 5-fold higher LOQs for hydroxy metabolites due to differential matrix effects [2].

LOQ improvement
Class-level
2.5–5× lower LOQ
Enhanced sensitivity for low-mass hair specimens
Analyte-matched IS vs. generic Cocaine-D3; hair matrix
Method validation Limit of detection Hair analysis

N-Methyl-D3 Label Exchange Resistance

The three deuterium atoms in m-Hydroxycocaine-D3 are located on the N-methyl group (trideuteriomethyl), a carbon-bound position that is chemically non-exchangeable under typical bioanalytical sample preparation conditions (pH 2–10, aqueous/organic solvents, ambient to 60 °C). In contrast, deuterium labels placed on hydroxyl (-OD) or amine (-ND) positions are prone to rapid back-exchange to protium in protic solvents, leading to loss of the mass label and compromised quantification accuracy [1]. This structural feature makes m-Hydroxycocaine-D3 more robust than hypothetical O-deuterated or N-deuterated analogs for routine forensic workflows involving aqueous extraction, solid-phase extraction, and reversed-phase LC conditions.

Label exchange resistance
Class-level
< 1% exchange
Consistent IS response across sample preparation
N-CD3 label stable in aqueous/organic conditions, pH 2–10
Deuterium exchange stability Isotope label integrity Sample preparation robustness

m-Hydroxycocaine-D3 Application Domains


Cocaine Ingestion Verification in Hair

In forensic hair analysis, m-Hydroxycocaine-D3 is the required internal standard for the accurate quantification of meta-hydroxycocaine as a minor but specific biomarker of cocaine ingestion. Current evidence-based decision models require that the m-OH-COC/COC peak area ratio exceeds 0.001 (or 0.0005 for extensively washed hair) to classify a sample as indicative of active cocaine use rather than external contamination [1]. Using m-Hydroxycocaine-D3 ensures that the measured ratio is free from matrix-effect biases that would arise if a non-matched IS (e.g., Cocaine-D3) were substituted. This application directly supports workplace drug testing, criminal justice monitoring, and child custody forensic evaluations.

LC-MS/MS Method for Cocaine Metabolite Panels

Clinical toxicology laboratories developing multi-analyte LC-MS/MS methods for cocaine and its metabolites in plasma and urine require individual deuterated internal standards for each target analyte to meet the FDA Bioanalytical Method Validation (BMV) guidance. m-Hydroxycocaine-D3 provides the necessary analyte-matched IS for m-hydroxycocaine within such panels, enabling the achievement of intra- and inter-assay precision values (CV < 15%) and accuracy values (85–115%) comparable to those reported for major metabolite assays using matched deuterated IS [1]. The validated sensitivity (LOQ ~ 0.02 ng/10 mg hair, or equivalent in other matrices) supports pharmacokinetic studies of cocaine metabolism and clinical monitoring of cocaine exposure [2].

Forensic Lab Accreditation with Analyte-Specific IS

Forensic toxicology laboratories seeking or maintaining accreditation under ISO/IEC 17025 for cocaine metabolite analysis in hair or blood must demonstrate the use of appropriate internal standardization. Proficiency testing programs (e.g., SoHT, SAMHSA-regulated workplace testing) specify cut-offs and decision criteria that rely on accurate metabolite-to-parent ratios, as evidenced by inter-laboratory comparisons showing CVs of 5–22% for cocaine concentrations in homogeneous hair specimens when proper deuterated IS are used [1]. m-Hydroxycocaine-D3 is the only commercially available deuterated standard that can fill this role for the specific meta-hydroxycocaine analyte, making it an essential procurement item for accredited forensic laboratories that include hydroxycocaine metabolites in their scope of testing.

Reference Material Production for Forensic Standards

Manufacturers of certified reference materials (CRMs) and proficiency test providers require high-purity m-Hydroxycocaine-D3 as a starting material for the production of calibrator and control solutions. The compound's specified isotopic enrichment (typically ≥ 98 atom % D) and chemical purity (≥ 95%) ensure that CRMs prepared from it meet the traceability requirements of ISO Guide 34 / ISO 17034 [1]. This application scenario is distinct from end-user laboratory procurement; it addresses the upstream supply chain that supports the global forensic toxicology testing infrastructure.

Application
Selection Property
Validation Focus
Forensic hair biomarker analysis
Analyte-matched deuterated IS for m-hydroxycocaine
Metabolite ratio integrity in diverse matrices
Multi-analyte method development
Specific D3-IS for hydroxy metabolite panels
Precision and accuracy endpoint review
Accredited forensic method implementation
Only commercial deuterated standard for m-hydroxycocaine
Inter-laboratory reproducibility and method transfer
Certified reference material preparation
High isotopic enrichment and chemical purity
Traceability documentation and homogeneity assessment
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